molecular formula C12H12N2O2 B13428643 3-(4-Methoxyindolin-1-yl)-3-oxopropanenitrile

3-(4-Methoxyindolin-1-yl)-3-oxopropanenitrile

Cat. No.: B13428643
M. Wt: 216.24 g/mol
InChI Key: DXNLISGQEVWVQK-UHFFFAOYSA-N
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Description

3-(4-Methoxyindolin-1-yl)-3-oxopropanenitrile is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This compound features a methoxy group attached to the indole ring, which can influence its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyindolin-1-yl)-3-oxopropanenitrile typically involves the reaction of 4-methoxyindole with a suitable nitrile compound under specific conditions. One common method is the nucleophilic addition of 4-methoxyindole to a nitrile compound, followed by cyclization to form the indole ring. The reaction conditions often include the use of a base, such as sodium hydride, and a solvent, such as dimethylformamide (DMF), at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as purification by recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyindolin-1-yl)-3-oxopropanenitrile can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The indole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts and solvents.

Major Products Formed

    Oxidation: Formation of 3-(4-Hydroxyindolin-1-yl)-3-oxopropanenitrile.

    Reduction: Formation of 3-(4-Methoxyindolin-1-yl)-3-aminopropane.

    Substitution: Formation of various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

3-(4-Methoxyindolin-1-yl)-3-oxopropanenitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Methoxyindolin-1-yl)-3-oxopropanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group can enhance its binding affinity to these targets, while the nitrile group can participate in hydrogen bonding or other interactions. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Hydroxyindolin-1-yl)-3-oxopropanenitrile: Similar structure but with a hydroxyl group instead of a methoxy group.

    3-(4-Methoxyindolin-1-yl)-3-aminopropane: Similar structure but with an amine group instead of a nitrile group.

Uniqueness

3-(4-Methoxyindolin-1-yl)-3-oxopropanenitrile is unique due to the presence of both a methoxy group and a nitrile group, which can influence its chemical reactivity and biological properties. The combination of these functional groups can lead to unique interactions with molecular targets and distinct biological activities compared to similar compounds.

Properties

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

3-(4-methoxy-2,3-dihydroindol-1-yl)-3-oxopropanenitrile

InChI

InChI=1S/C12H12N2O2/c1-16-11-4-2-3-10-9(11)6-8-14(10)12(15)5-7-13/h2-4H,5-6,8H2,1H3

InChI Key

DXNLISGQEVWVQK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1CCN2C(=O)CC#N

Origin of Product

United States

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